molecular formula C15H18ClN3O B11834576 Isoquinolin-1-yl(2-methylpiperazin-1-yl)methanone hydrochloride

Isoquinolin-1-yl(2-methylpiperazin-1-yl)methanone hydrochloride

Cat. No.: B11834576
M. Wt: 291.77 g/mol
InChI Key: WXBBIUCFLPJUGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoquinolin-1-yl(2-methylpiperazin-1-yl)methanone hydrochloride is a chemical compound with the molecular formula C14H18ClN3O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an isoquinoline ring and a piperazine ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinolin-1-yl(2-methylpiperazin-1-yl)methanone hydrochloride typically involves the reaction of isoquinoline with 2-methylpiperazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt form of the compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Isoquinolin-1-yl(2-methylpiperazin-1-yl)methanone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Isoquinolin-1-yl(2-methylpiperazin-1-yl)methanone hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Isoquinolin-1-yl(2-methylpiperazin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isoquinolin-1-yl(2-methylpiperazin-1-yl)methanone hydrochloride is unique due to its specific combination of the isoquinoline and piperazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H18ClN3O

Molecular Weight

291.77 g/mol

IUPAC Name

isoquinolin-1-yl-(2-methylpiperazin-1-yl)methanone;hydrochloride

InChI

InChI=1S/C15H17N3O.ClH/c1-11-10-16-8-9-18(11)15(19)14-13-5-3-2-4-12(13)6-7-17-14;/h2-7,11,16H,8-10H2,1H3;1H

InChI Key

WXBBIUCFLPJUGS-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCN1C(=O)C2=NC=CC3=CC=CC=C32.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.